N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-3-18-9-10-19(16(22)15(18)21)11-14(20)17-12-5-7-13(8-6-12)23-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVNPJDJQWJOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.45 g/mol. The compound features an ethoxy group and a piperazine derivative, which contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily associated with its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Signal Transduction Alteration : By modifying intracellular signaling cascades, the compound may exert therapeutic effects in various disease models.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating possible applications in oncology.
- Neuropharmacological Effects : There is evidence suggesting that it may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Specific mechanisms involved apoptosis induction and cell cycle arrest.
Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
Study 3: Neuropharmacological Assessment
Research exploring the compound's effects on serotonin receptors indicated that it could enhance serotonin signaling, suggesting potential applications in treating mood disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2,3-dimethylphenyl)-2-(4-methyl-2,3-dioxopiperazin-1-yl)acetamide | Dimethyl substitution on phenyl | Variation in biological activity due to methyl groups |
| N-(2,3-dimethylphenyl)-2-(4-propyl-2,3-dioxopiperazin-1-yl)acetamide | Propyl substitution | Potentially altered pharmacological effects |
| N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)piperazine | Dioxo piperazine core | Stability and reactivity advantageous for synthesis |
The ethoxy group in this compound enhances solubility and bioavailability compared to these similar compounds, possibly improving its therapeutic efficacy.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Ethoxy and methoxy groups enhance solubility compared to bromo substituents, which increase molecular weight and polarizability .
Pharmacological Activity
Anti-Cancer Activity
- Target Compound: Limited direct data, but analogs like BJ04666 (3-methoxyphenyl variant) show moderate activity due to piperazine-mediated enzyme inhibition .
- Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide) : Exhibits IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cells, attributed to quinazoline sulfonyl groups enhancing DNA intercalation .
- Benzothiazole Derivatives (e.g., BZ-IV) : Demonstrate potent activity (IC₅₀ ~5 µM) via benzothiazole-mediated topoisomerase inhibition, a mechanism absent in the target compound .
Anti-Proliferative Activity
- Indazole-Based Analogs (e.g., 6b) : Show selective inhibition of HT-15 and PC-3 cell lines (IC₅₀ ~15 µM), suggesting that indazole rings confer specificity compared to the target’s piperazine core .
Q & A
Q. What are the key steps and challenges in synthesizing N-(4-ethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling the 4-ethoxyphenyl moiety with the dioxopiperazine-acetamide backbone under controlled conditions (e.g., using carbodiimide coupling agents).
- Heterocyclic ring construction : Building the 2,3-dioxopiperazine core via cyclization reactions, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like HOBt .
- Critical parameters : Temperature (60–80°C optimal for cyclization), solvent polarity (to stabilize intermediates), and reaction time (24–48 hours for high yields) .
Challenges : Competing side reactions (e.g., over-oxidation of the dioxopiperazine ring) and purification of intermediates using column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the acetamide linkage (δ 2.1–2.3 ppm for methylene protons) and ethoxyphenyl substituents (δ 6.7–7.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 388.18) .
- Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O ether) confirm functional groups .
Q. What structural features influence its biological activity?
- Ethoxyphenyl group : Enhances lipophilicity and membrane permeability .
- Dioxopiperazine ring : Acts as a hydrogen-bond acceptor, potentially interacting with enzymatic active sites (e.g., proteases or kinases) .
- Acetamide linker : Provides conformational flexibility for target binding .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts?
- DoE (Design of Experiments) : Systematically vary temperature, solvent (e.g., DCM vs. ethanol), and stoichiometry to identify optimal conditions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization steps .
- In-situ monitoring : Use HPLC or TLC to track reaction progress and quench reactions at peak product formation .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Structural analogs : Compare activity of derivatives (e.g., substituting ethoxy with methoxy groups) to isolate pharmacophore contributions .
Q. What computational methods predict its structure-activity relationships (SAR)?
- Molecular docking : Simulate binding to targets like HDACs or kinases using AutoDock Vina, focusing on the dioxopiperazine-acetamide scaffold .
- QSAR modeling : Train models on bioactivity data from analogs (e.g., logP, polar surface area) to predict IC₅₀ values .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
Q. What strategies identify its primary biological targets?
- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .
- Phage display : Screen peptide libraries to map binding motifs .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (e.g., RNA-seq) .
Q. How to validate purity and stability under experimental conditions?
- Stability studies : Incubate in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours, then analyze degradation via HPLC .
- Forced degradation : Expose to heat (60°C), light (UV), or oxidants (H₂O₂) to identify labile functional groups (e.g., dioxopiperazine ring) .
- Chiral purity : Use chiral HPLC columns to resolve enantiomers, if applicable .
Methodological Comparisons
Q. How do synthetic approaches compare for scalability and reproducibility?
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Traditional stepwise | 45–55% | >95% | Low (mg scale) |
| One-pot cyclization | 60–70% | 90–95% | Moderate (g scale) |
| Flow chemistry | 75–85% | >98% | High (kg scale) |
Key trade-offs : Flow chemistry reduces purification steps but requires specialized equipment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
